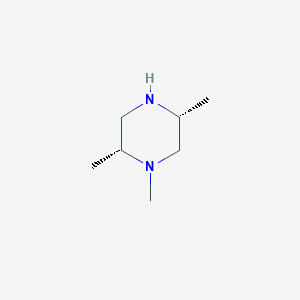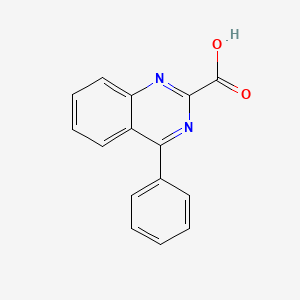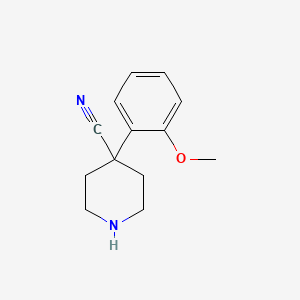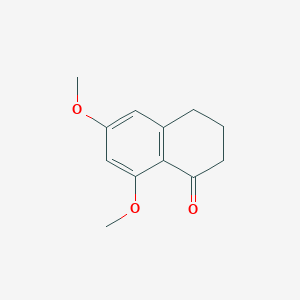![molecular formula C9H11NO2 B8798963 N-[(4-ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B8798963.png)
N-[(4-ethoxyphenyl)methylidene]hydroxylamine
Overview
Description
N-[(4-ethoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzaldoxime, where an ethoxy group is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-[(4-ethoxyphenyl)methylidene]hydroxylamine can be synthesized from 4-ethoxybenzaldehyde and hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The general reaction scheme is as follows: [ \text{4-Ethoxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-[(4-ethoxyphenyl)methylidene]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve bases or acids as catalysts.
Major Products:
Oxidation: 4-Ethoxybenzonitrile
Reduction: 4-Ethoxybenzylamine
Substitution: Various substituted benzaldoximes depending on the reactants used.
Scientific Research Applications
N-[(4-ethoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties and ability to inhibit lipid peroxidation.
Medicine: Explored for its antibacterial activity against various bacterial strains.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets through its oxime group. For instance, in oxidation reactions, the oxime group can be converted to a nitrile, which then participates in further chemical transformations. The exact pathways and molecular targets depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Benzaldehyde Oxime: Similar structure but lacks the ethoxy group.
4-Methoxybenzaldoxime: Similar structure with a methoxy group instead of an ethoxy group.
4-Hydroxybenzaldoxime: Similar structure with a hydroxy group instead of an ethoxy group.
Uniqueness: N-[(4-ethoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and its interactions in chemical reactions, making it distinct from its analogs .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3 |
InChI Key |
RVWVABYZHRUUEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

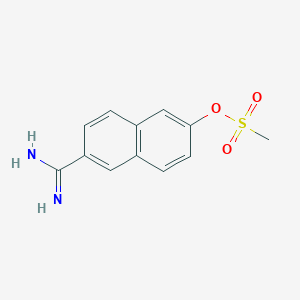
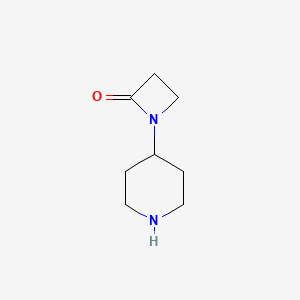
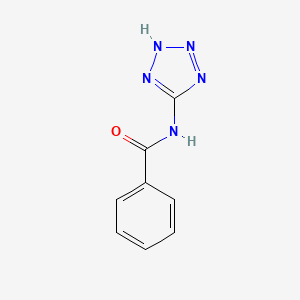
![2,3-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B8798904.png)

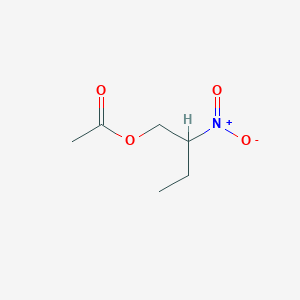
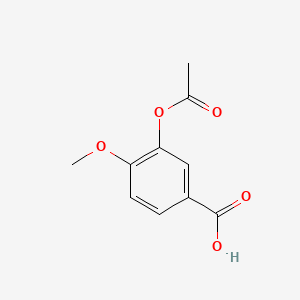
![4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B8798929.png)
![6-Chloro-3-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8798931.png)
